1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone
Description
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone (Vitas-M Lab ID: STL361140) is a quinoline-derived compound featuring a fused [1,2]dithiolo[3,4-c]quinoline core with a 4,4-dimethyl substitution, an 8-methoxy group, and a 2-phenylethanone side chain. Its molecular formula is C₂₁H₁₉NO₂S₃, with a molecular weight of 413.59 g/mol . The compound is supplied as a dry powder, and its structure includes a thioxo group and a dithiolo ring system, which may confer unique electronic and steric properties. The presence of the methoxy group at position 8 and the phenylethanone moiety distinguishes it from other analogs in this chemical family.
Properties
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS3/c1-20(2)18-17(19(23)25-24-18)14-10-6-7-11-15(14)21(20)16(22)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZPBLMILDXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CC4=CC=CC=C4)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenylethanone moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In biological and medicinal research, 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of [1,2]dithiolo[3,4-c]quinoline derivatives, which exhibit variations in substituents on the quinoline ring and the ethanone side chain. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Physicochemical Comparison of Analogs
Structural and Electronic Differences
Substituent Effects on the Quinoline Core: The target compound’s 8-methoxy group increases polarity compared to the 4,4,8-trimethyl analog (), which lacks oxygen-based substituents .
Side Chain Modifications: Replacement of the phenyl group in the target compound with chlorophenoxy () or ethylphenoxy () groups significantly increases molecular weight and lipophilicity, as reflected in their higher LogP values (predicted) . The chlorophenoxy analog (464.02 g/mol) has a molar mass ~12% higher than the target compound, which may influence solubility and diffusion rates .
Spectroscopic and Analytical Comparisons: Studies on related quinoline-hydrazone complexes () demonstrate that substituents like methoxy or halogens can shift UV-Vis absorption maxima and alter IR stretching frequencies, suggesting similar trends for the target compound and its analogs .
Biological Activity
The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone is a member of the dithioloquinoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H16N2O3S3
- Molecular Weight: 452.57 g/mol
- CAS Number: 292143-45-4
This compound features a complex structure that includes a quinoline core with thioxo and dithiolo groups, which are believed to contribute to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of dithioloquinoline compounds exhibit significant antitumor properties. A study utilized molecular modeling and computer screening to identify compounds with potential anticancer activity. Among these, several derivatives demonstrated potent inhibition against various kinases, which are crucial in cancer cell signaling pathways. For instance:
- JAK3 Inhibition: Compounds derived from this class showed IC50 values ranging from 0.36 μM to 0.46 μM against JAK3 kinase .
- NPM1-ALK Activity: Notably, some derivatives exhibited IC50 values as low as 0.25 μM against NPM1-ALK, indicating strong potential for targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of dithioloquinoline derivatives have also been investigated. Certain compounds displayed superior antibacterial effects compared to traditional antibiotics like ampicillin and streptomycin. The antifungal activity was found to exceed that of reference drugs such as ketoconazole and bifonazole .
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, these compounds have shown promising anti-inflammatory effects. The anti-inflammatory activity of some derivatives was comparable or superior to indomethacin, a well-known anti-inflammatory drug .
Summary of Biological Activities
Study on Anticancer Properties
A significant study focused on the synthesis and evaluation of hybrid derivatives of dithioloquinoline for their anticancer properties. Compounds were screened for their ability to inhibit various kinases involved in cancer progression. The results indicated that several compounds not only inhibited kinase activity but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Investigation of Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of these compounds against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The results showed that certain derivatives exhibited remarkable antibacterial activity, suggesting their potential use in treating infections caused by antibiotic-resistant bacteria .
Q & A
Basic: What are the key structural features of this compound that influence its reactivity in synthetic applications?
The compound’s reactivity is governed by its dithioloquinoline core, which integrates sulfur atoms (thioxo and dithiolo groups) and a quinoline heterocycle. The 4,4-dimethyl substituents enhance steric stability, while the phenylethanone moiety introduces electrophilic ketone functionality. These features enable participation in nucleophilic substitutions, cycloadditions, and coordination chemistry, particularly at the sulfur and nitrogen sites .
Advanced: How can researchers optimize multi-step synthesis protocols to improve yield and purity?
Optimization involves:
- Stepwise monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfur-rich intermediates.
- Temperature control : Gradual heating (60–80°C) prevents decomposition of thiol-sensitive intermediates.
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates pure fractions. Validate purity via H/C NMR and HPLC-HRMS .
Advanced: What analytical techniques are critical for characterizing structural integrity and confirming synthetic success?
- NMR spectroscopy : H/C NMR identifies proton environments and confirms quinoline ring substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight and fragmentation pathways.
- X-ray crystallography : Resolves crystal packing and stereochemical details, though challenges arise due to sulfur’s electron density .
- HPLC : Quantifies purity (>95%) and detects trace impurities using C18 reverse-phase columns .
Advanced: How should researchers address contradictory bioactivity data in preliminary assays?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives.
- Control standardization : Use known inhibitors/agonists (e.g., kinase inhibitors for enzyme-linked assays) to calibrate activity baselines.
- Mechanistic studies : Employ molecular docking or surface plasmon resonance (SPR) to validate target binding affinity .
Advanced: What experimental frameworks are suitable for comparative studies with structural analogs?
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., ethoxy → methoxy substitutions) and compare IC values in bioassays.
- Thermodynamic profiling : Differential scanning calorimetry (DSC) assesses stability differences between analogs.
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity .
Advanced: How to design environmental fate studies for assessing ecological risks?
- Degradation pathways : Simulate hydrolysis (pH 4–10 buffers) and photolysis (UV irradiation) to identify breakdown products.
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
Basic: What biological mechanisms are hypothesized for this compound based on structural analogs?
Analogous dithioloquinolines exhibit kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial activity via thiol-mediated redox disruption. The phenylethanone group may enhance membrane permeability, enabling intracellular targeting .
Advanced: What computational approaches are effective for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4K7X for kinase domains) to simulate ligand-protein interactions.
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
Advanced: How to evaluate compound stability under varying storage and experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) identifies decomposition thresholds.
- Light sensitivity : Store in amber vials and monitor degradation via UV-vis spectroscopy (200–800 nm).
- Solution stability : Track pH-dependent hydrolysis (HPLC) in buffers over 72 hours .
Advanced: What methodologies are recommended for studying metabolic degradation in vitro?
- Liver microsome assays : Incubate with human hepatocytes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Reactive intermediate trapping : Use glutathione (GSH) to capture electrophilic intermediates, confirming metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
